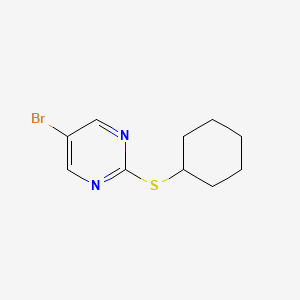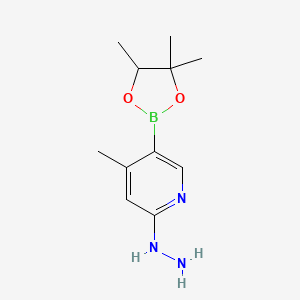
5-Bromo-2-(cyclohexylthio)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(cyclohexylthio)pyrimidine is a chemical compound with the molecular formula C10H13BrN2S . It has a molecular weight of 273.2 . The IUPAC name for this compound is 5-bromo-2-(cyclohexylsulfanyl)pyrimidine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13BrN2S/c11-8-6-12-10(13-7-8)14-9-4-2-1-3-5-9/h6-7,9H,1-5H2 . This code provides a specific description of the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the retrieved information, pyrimidine compounds in general are known to undergo various chemical reactions .Physical And Chemical Properties Analysis
This compound has a molecular weight of 273.2 . Its exact mass and monoisotopic mass are 271.998260 Da .Applications De Recherche Scientifique
Antiviral Activity
Bromopyrimidine derivatives, including those substituted at the 5-position, have been explored for their antiviral properties. For instance, 5-substituted-2,4-diaminopyrimidine derivatives, akin to 5-Bromo-2-(cyclohexylthio)pyrimidine, have shown marked inhibition of retrovirus replication in cell culture. Such compounds demonstrate potential as antiretroviral agents, comparable to reference drugs like adefovir and tenofovir, without significant toxicity at certain concentrations (Hocková et al., 2003).
Organic Synthesis and Drug Development
Bromopyrimidines serve as crucial intermediates in the synthesis of complex molecules. Efficient synthesis methods have been developed for novel biheterocycles, including triazolylmethylpyrimidines, from bromo-trifluoro-methoxypentenones. Such compounds are instrumental in generating a variety of structurally diverse molecules with potential biological activities, illustrating the versatility of bromopyrimidine derivatives in medicinal chemistry and drug development (Aquino et al., 2017).
Novel Azo Compounds and Dyes
Bromopyrimidine compounds have facilitated the synthesis of novel azo compounds and dyes, exemplified by the preparation of new thiadiazine derivatives via the cyclocondensation of bromopyrimidines. These findings underscore the role of bromopyrimidine derivatives in developing new materials and chemical entities with potential applications in dyes and pigments (Nikpour et al., 2012).
Advanced Materials and Catalysis
The reactivity of bromopyrimidine derivatives under different conditions, such as microwave-assisted palladium-catalyzed coupling, highlights their utility in synthesizing advanced materials. Such reactions lead to the formation of (het)aryl substituted pyrimidines, pivotal in materials science and catalysis, showcasing the adaptability of bromopyrimidine derivatives in creating new molecular structures (Verbitskiy et al., 2013).
Propriétés
IUPAC Name |
5-bromo-2-cyclohexylsulfanylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2S/c11-8-6-12-10(13-7-8)14-9-4-2-1-3-5-9/h6-7,9H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKBPXULGUZFPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SC2=NC=C(C=N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20682448 |
Source


|
| Record name | 5-Bromo-2-(cyclohexylsulfanyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1242336-56-6 |
Source


|
| Record name | 5-Bromo-2-(cyclohexylthio)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1242336-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-(cyclohexylsulfanyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 6-chlorothieno[3,2-b]pyridine-3-carboxylate](/img/structure/B566919.png)

![2-(4-Methoxyphenyl)-5-methylbenzo[d]thiazole](/img/structure/B566921.png)

![3-Bromo-7-methoxy-1H-pyrazolo[3,4-C]pyridine](/img/structure/B566924.png)



![1,2,3,4-Tetrahydrobenzo[c]azepin-5-one hydrochloride](/img/structure/B566931.png)
![N-[1-(4-bromophenyl)cyclopropyl]methanesulfonamide](/img/structure/B566932.png)



![Boronic acid, B-[4-[[4-[(E)-[1-[(4-fluorophenyl)Methyl]-2,5-dioxo-3-pyrrolidinylidene]Methyl]phenoxy](/img/structure/B566941.png)